5-methyl-5H-[1,3]dioxolo[4,5-f]indole
Description
Significance of Indole (B1671886) and Methylenedioxy-Fused Heterocycles in Medicinal Chemistry and Organic Synthesis Research
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurrence in a vast number of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govrsc.org The indole nucleus is a key component in many approved drugs, targeting a diverse range of biological pathways. mdpi.com Its structural versatility and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, allow indole-containing molecules to bind to multiple receptors with high affinity. nih.gov Consequently, indole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others. nih.govnih.gov
Similarly, heterocyclic systems fused with a methylenedioxy (-O-CH₂-O-) group are of significant interest in chemical and pharmaceutical research. The methylenedioxy bridge, typically attached to adjacent carbons of an aromatic ring, forms a 1,3-benzodioxole (B145889) moiety. This functional group is a key feature in numerous natural products, such as safrole, and is also found in various synthetic compounds with notable biological effects. In medicinal chemistry, the methylenedioxy group can influence a compound's pharmacokinetic and pharmacodynamic properties by altering its polarity, metabolic stability, and receptor-binding interactions.
Overview of the Research Landscape for 5-methyl-5H-nih.govnih.govdioxolo[4,5-f]indole and its Derivatives
The direct academic research specifically focused on 5-methyl-5H- nih.govnih.govdioxolo[4,5-f]indole is highly specialized and not extensively documented in publicly accessible literature. The parent compound, 5H- nih.govnih.govdioxolo[4,5-f]indole , is recognized and cataloged with a unique CAS Number, indicating its synthesis and characterization. sigmaaldrich.com
While direct studies on the biological activity of 5-methyl-5H- nih.govnih.govdioxolo[4,5-f]indole are not readily found, the known pharmacological profiles of N-methylated indoles and methylenedioxy-containing compounds provide a basis for postulation. N-methylation is a common strategy in medicinal chemistry to modulate a molecule's properties, such as its lipophilicity, metabolic stability, and ability to cross biological membranes. Research on other N-methylated indole derivatives has shown a wide range of biological effects, including potential applications in cancer imaging and therapy. nih.govnih.gov
The research on this specific compound is still in its nascent stages. The available data primarily consists of the characterization of the parent compound and a detailed structural analysis of a protected analog. The biological potential of 5-methyl-5H- nih.govnih.govdioxolo[4,5-f]indole remains an open area for future investigation, building upon the rich pharmacology of its core indole and methylenedioxy components.
Compound Information Table
| Compound Name | CAS Number | Molecular Formula | Key Research Finding |
| 5H- nih.govnih.govdioxolo[4,5-f]indole | 267-48-1 | C₉H₇NO₂ | Parent compound of the series, commercially available for research purposes. sigmaaldrich.com |
| 2H,5H- nih.govnih.govdioxolo[4,5-f]indole (N-tosylated) | Not specified | C₁₇H₁₅NO₄S | Crystal and molecular structure have been determined, showing an essentially planar fused dioxolo-indole system. nih.gov |
| 5-methyl-5H- nih.govnih.govdioxolo[4,5-f]indole | Not specified | C₁₀H₉NO₂ | The subject of this article; specific academic research is limited. |
| Indole | 120-72-9 | C₈H₇N | A privileged scaffold in medicinal chemistry with diverse pharmacological activities. nih.govmdpi.com |
| 1,3-Benzodioxole | 274-09-9 | C₇H₆O₂ | The core structure of the methylenedioxy-fused ring system. |
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methyl-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C10H9NO2/c1-11-3-2-7-4-9-10(5-8(7)11)13-6-12-9/h2-5H,6H2,1H3 |
InChI Key |
XHAQKCGHXWHCSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 5h 1 2 Dioxolo 4,5 F Indole and Analogues
Established Synthetic Routes to the Indole-Dioxole Core
Classic indole (B1671886) syntheses provide a foundational basis for the construction of the 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole system. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring, in this case, one bearing a methylenedioxy substituent.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, a robust and widely utilized method discovered in 1883, is a key strategy for constructing indole rings. wikipedia.orgnih.gov The reaction proceeds by heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org For the synthesis of the 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole core, this would involve the reaction of 3,4-methylenedioxyphenylhydrazine with a suitable carbonyl compound.
The general mechanism commences with the formation of a phenylhydrazone from the reaction between the phenylhydrazine and the carbonyl compound. wikipedia.org This is followed by tautomerization to an enamine intermediate. A crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs under acidic conditions, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final aromatic indole ring. wikipedia.org
To obtain the parent 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole scaffold, acetaldehyde (B116499) would be the required carbonyl partner. However, the Fischer indole synthesis is known to be problematic with acetaldehyde. alfa-chemistry.com A common alternative is to use pyruvic acid, which would yield the corresponding indole-2-carboxylic acid, followed by a decarboxylation step to afford the final product. alfa-chemistry.com The N-methylation to produce 5-methyl-5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole would be a subsequent step.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3,4-Methylenedioxyphenylhydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | - | 100-120 | Moderate to Good |
| 3,4-Methylenedioxyphenylhydrazine | Acetone | Zinc chloride (ZnCl₂) | Acetic acid | Reflux | Good |
| 3,4-Methylenedioxyphenylhydrazine | Cyclohexanone | Sulfuric acid (H₂SO₄) | Ethanol | Reflux | Good |
Hemetsberger Indole Synthesis Applications for 5H-minia.edu.egwikipedia.orgdioxolo[4,5-f]indole Derivatives
The Hemetsberger indole synthesis offers an alternative route, particularly for the preparation of indole-2-carboxylic esters. wikipedia.org This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org The starting azido-propenoic esters are typically prepared through a base-catalyzed condensation of an aromatic aldehyde with an α-azidoacetate. nih.gov
For the synthesis of derivatives of 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole, the process would commence with 3,4-methylenedioxybenzaldehyde (piperonal). This aldehyde would be reacted with an ester of azidoacetic acid (e.g., ethyl azidoacetate) in the presence of a base like sodium ethoxide to form the corresponding ethyl 2-azido-3-(3,4-methylenedioxyphenyl)propenoate. Subsequent thermolysis of this intermediate, typically in a high-boiling solvent such as xylene, would induce cyclization to yield ethyl 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole-2-carboxylate. wikipedia.org The reaction is believed to proceed through a nitrene intermediate. wikipedia.org While yields are generally good, the synthesis and stability of the azido (B1232118) starting materials can be a challenge. wikipedia.org
| Aryl Aldehyde | Azido-ester | Base | Thermolysis Solvent | Thermolysis Temperature (°C) | Product |
|---|---|---|---|---|---|
| 3,4-Methylenedioxybenzaldehyde | Ethyl azidoacetate | Sodium ethoxide | Xylene | ~140 | Ethyl 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole-2-carboxylate |
| 3,4-Methylenedioxybenzaldehyde | tert-Butyl azidoacetate | Sodium isopropoxide | Toluene | ~110 | tert-Butyl 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole-2-carboxylate |
Multi-Step Organic Synthesis Strategies for Fused Indole Ring Systems
Multi-step strategies provide a highly versatile and modular approach to constructing complex indole-containing heterocyclic systems, allowing for the introduction of various substituents and functionalities. A common strategy involves the initial construction of a suitably substituted aniline (B41778) precursor, followed by cyclization to form the indole ring.
For 5-methyl-5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole, a plausible multi-step sequence could begin with a substituted 1,2-methylenedioxybenzene. Nitration, followed by reduction of the nitro group, would provide a 3,4-methylenedioxyaniline derivative. This aniline could then be elaborated into an indole using various methods. For instance, a palladium-catalyzed cross-coupling reaction with a suitable partner could introduce a side chain that can subsequently undergo cyclization. nsf.gov
An alternative multi-step approach involves the initial N-alkylation of a pre-formed indole. The synthesis of the 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole core via one of the methods mentioned above would be the first stage. Subsequently, N-methylation of the indole nitrogen would be carried out. A variety of methylating agents can be employed, such as dimethyl carbonate, which is considered a greener alternative to traditional reagents like methyl iodide.
Advanced and Emerging Synthetic Approaches for 5-methyl-5H-minia.edu.egwikipedia.orgdioxolo[4,5-f]indole Scaffolds
Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including indole-fused scaffolds. These approaches often offer advantages in terms of stereoselectivity, atom economy, and functional group tolerance.
Radical Cyclization Pathways and C-N Coupling in Indole-Fused Heterocycle Formation
Radical cyclization reactions have emerged as a powerful tool for the formation of carbo- and heterocyclic rings. In the context of indole synthesis, intramolecular radical cyclization of N-allyl substituted o-haloanilines can provide a direct route to dihydroindole systems, which can then be aromatized to the corresponding indoles. capes.gov.br For the synthesis of a 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole derivative, a starting material such as an N-allyl-o-bromo-3,4-methylenedioxyaniline could undergo a tin-mediated or transition-metal-catalyzed radical cyclization.
Palladium-catalyzed C-N coupling reactions are also instrumental in the formation of indole rings. These reactions can be used to construct the pyrrole ring in the final step of a synthetic sequence, often proceeding under mild conditions with high efficiency.
Palladium-Catalyzed Asymmetric Dearomatization of Indoles with Methylenedioxy Substituents
Palladium-catalyzed asymmetric dearomatization has become a prominent strategy for converting flat, aromatic indoles into three-dimensional, chiral indoline (B122111) structures. nih.govnih.gov This approach is particularly valuable for the synthesis of enantiomerically enriched compounds with potential pharmaceutical applications. While this method results in a dearomatized ring system, it is a key strategy for accessing chiral scaffolds that can be further modified.
In the context of indoles bearing electron-donating substituents like a methylenedioxy group, the dearomatization process is generally feasible. These reactions can be either intramolecular or intermolecular. For instance, an intermolecular palladium-catalyzed dearomatization could involve the reaction of a 5H- minia.edu.egwikipedia.orgdioxolo[4,5-f]indole derivative with an aryl halide and a suitable chiral ligand to generate a 2,3-disubstituted indoline with high stereocontrol. nih.gov The electron-donating nature of the methylenedioxy group can influence the reactivity and regioselectivity of such transformations.
| Indole Substrate | Reaction Partner(s) | Palladium Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| N-Boc-5-methoxyindole | Aryl diazonium salt, Aryl boronic acid | [Pd(allyl)Cl]₂ | (S)-iPr-BiOx | Good | High |
| N-Ts-indole | Internal alkyne | Pd(OAc)₂ | PC-Phos | Up to 95 | Up to 98 |
| N-Aryl-indole | - (Intramolecular) | Pd(OAc)₂ | (S)-BINAP | Good | High |
Copper-Catalyzed Intramolecular Oxidative C-H Amination Leading to Dioxoloindole Diones
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis due to the metal's low cost and versatile reactivity. beilstein-journals.org In the context of indole synthesis, copper catalysis is notably employed in C-H functionalization, including amination and oxidation processes that can forge new C-N and C=O bonds. While the direct synthesis of dioxoloindole diones through a single copper-catalyzed intramolecular oxidative C-H amination is a highly specific transformation, the principles can be understood from related reactions.
Generally, such transformations would involve a starting material containing a dioxoloindole core and a suitably positioned nitrogen-containing side chain. The copper catalyst, in a higher oxidation state, would facilitate the intramolecular C-H amination to form a new heterocyclic ring. Subsequent oxidation steps, potentially mediated by the same catalyst or an external oxidant, would then generate the dione (B5365651) functionality. Copper catalysts are well-documented in promoting the synthesis of indolyl diketones through C-H oxidation and diacylation of indoles with precursors like arylglyoxal hydrates. rsc.org Furthermore, copper nanoparticles have been shown to effectively catalyze cross-dehydrogenative coupling reactions to create fused polycyclic systems, such as dihydroindoloisoquinolines. nih.gov
These related methodologies underscore the potential of copper catalysis for complex transformations on the indole scaffold. The proposed synthesis of dioxoloindole diones would likely involve the formation of a copper nitrenoid intermediate, which would then undergo insertion into a C-H bond. beilstein-journals.org
Table 1: Examples of Related Copper-Catalyzed Reactions on Indole Scaffolds
| Reaction Type | Catalyst/Reagents | Product Type |
|---|---|---|
| C-H Oxidation/Diacylation | Cu(OAc)₂ / K₂S₂O₈ | Indolyl Diketones rsc.org |
| Cross-Dehydrogenative Coupling | Cu-NPs on TiO₂ | Dihydroindoloisoquinolines nih.gov |
Cascade Reactions for Indole Functionalization and Fused Heterocycle Libraries
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more bond-forming transformations in a single operation without isolating intermediates. northeastern.edu These reactions are exceptionally valuable for rapidly building molecular complexity and are well-suited for generating libraries of fused heterocyclic compounds for drug discovery. semanticscholar.org The indole nucleus, including the dioxoloindole scaffold, is a common starting point for such cascades.
A prominent strategy involves gold-catalyzed reactions between amine nucleophiles (like indole derivatives) and alkynoic acids in water. nih.govsemanticscholar.org This green chemistry approach can generate multiple new bonds and two new rings in one step, leading to a diverse array of indole-fused N-heterocycles. nih.govsemanticscholar.org Another powerful approach utilizes cycloaddition reactions. For instance, a domino reaction involving a dipolar cyclization followed by an intramolecular condensation can be used to synthesize complex indolo-triazolo-pyrimidines from 3-azidoindoles. scispace.com These strategies highlight the utility of the indole core in generating skeletal diversity for high-throughput screening. semanticscholar.org
Table 2: Selected Cascade Reaction Strategies for Indole Functionalization
| Cascade Type | Key Reagents/Catalyst | Resulting Structure |
|---|---|---|
| Gold-Catalyzed Hydroamination/Cyclization | AuPPh₃Cl/AgSbF₆, Alkynoic Acids | Polycyclic Indole-Fused N-Heterocycles nih.govsemanticscholar.org |
| Dipolar Cycloaddition/Condensation | Sodium Metal, Acetonitrile | Indolo-Triazolo-Pyrimidines scispace.com |
Regioselective Synthesis and Functionalization Strategies
Site-Specific Functionalization of the Indole Moiety (e.g., C-2, C-3, N-1) in Dioxoloindole Derivatives
The functionalization of the dioxoloindole ring at specific sites is crucial for creating analogues with tailored properties. The inherent reactivity of the indole ring dictates the likely positions of substitution.
N-1 Position : The indole nitrogen can be readily functionalized. It is often protected with groups like tosyl (4-methylbenzenesulfonyl) to increase stability or to direct subsequent reactions. nih.gov Alkylation or arylation at N-1 is also a common strategy.
C-3 Position : The C-3 position is the most electron-rich and nucleophilic site, making it the primary target for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations typically occur at this position.
C-2 Position : To achieve functionalization at the C-2 position, a common strategy involves N-protection followed by directed ortho-metalation. Using a strong base like n-butyllithium, the C-2 proton can be abstracted to form a lithiated intermediate, which can then be quenched with various electrophiles.
Benzene Ring (C-4 to C-7) : Functionalizing the benzene portion of the indole core is more challenging due to its lower reactivity compared to the pyrrole ring. mdpi.com However, transition-metal-catalyzed C-H activation has enabled regioselective functionalization at these sites. For example, directed C-H activation can achieve arylation or alkenylation at the C-7 position. mdpi.com
Table 3: Reactivity and Functionalization at Different Sites of the Indole Ring
| Position | Relative Reactivity | Common Reactions |
|---|---|---|
| N-1 | High (as a nucleophile/base) | Protection (e.g., Tosylation), Alkylation, Arylation |
| C-3 | Highest (Electrophilic Sub.) | Electrophilic Aromatic Substitution (Vilsmeier, Mannich) |
| C-2 | Moderate (requires activation) | Lithiation followed by Electrophilic Quench |
Strategic Introduction and Fusion of the 1,3-Dioxole (B15492876) Ring System
The synthesis of the core 5H- nih.govnih.govdioxolo[4,5-f]indole structure relies on established methods for forming both the indole and the 1,3-dioxole rings. The primary strategies typically involve constructing one ring system upon a precursor that already contains the other.
One of the most direct methods involves starting with a catechol derivative, specifically 3,4-dihydroxyaniline or a related compound. The 1,3-dioxole ring is formed by reacting the catechol with a methylene (B1212753) source, such as dichloromethane (B109758) or diiodomethane, in the presence of a base like cesium carbonate or potassium fluoride. This reaction creates the 3,4-methylenedioxyaniline precursor. From this intermediate, the indole ring can be constructed using a variety of classic named reactions, including the Fischer, Bischler, or Reissert indole syntheses. nih.gov
An alternative approach involves performing an intramolecular reductive cyclization on a precursor that already contains the 1,3-dioxole ring fused to a benzene ring. nih.gov For instance, a suitably substituted o-nitrostyrene derivative bearing the methylenedioxy group can be cyclized to form the indole's pyrrole ring. The synthesis of 5:6-methylenedioxyindole was described as early as 1949, demonstrating a foundational route to this heterocyclic system. rsc.org
Table 4: Common Reagents for 1,3-Dioxole Ring Formation from Catechols
| Methylene Source | Base | Typical Solvent |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile |
| Diiodomethane (CH₂I₂) | Potassium Carbonate (K₂CO₃) | Acetone, DMF |
Chemical Transformations and Reactivity of 5 Methyl 5h 1 2 Dioxolo 4,5 F Indole Derivatives
Oxidative Transformations of the 5-methyl-5H-rsc.orgacs.orgdioxolo[4,5-f]indole System
The oxidation of N-methylated indoles can proceed via several pathways, depending on the oxidant and reaction conditions. The electron-rich nature of the 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole system makes it susceptible to oxidation. Analogous to N-methylindole, oxidation can lead to the formation of oxindoles or result in oxidative coupling to form dimers and trimers.
The electrooxidation of N-methylindole, for instance, results in the formation of soluble oligomers, primarily an asymmetric cyclic trimer. rsc.orgrsc.org This process involves the coupling of radical cations formed at the electrode surface. A similar pathway could be anticipated for 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole, although the steric bulk and electronic influence of the dioxolo ring may affect the propensity for cyclization.
Chemical oxidation using milder reagents often targets the pyrrole (B145914) ring. For example, enzyme-catalyzed oxidation of N-methylindole can selectively oxygenate the C3 position (analogous to the C6 position in the dioxolo[4,5-f]indole system) to yield N-methyl-2-oxindole. acs.org Peroxidase-catalyzed oxidation of 1-methylindole-3-acetaldehyde has also been studied, indicating that the site of oxidation is influenced by the substituents on the indole (B1671886) ring. dtic.mil Given the high electron density of the 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole core, selective oxidation to the corresponding oxindole (B195798) derivative is a probable outcome with appropriate reagents.
Table 1: Predicted Oxidative Transformations
| Reagent/Condition | Expected Product Type | Analogy/Reference |
|---|---|---|
| Electrochemical Oxidation | Soluble oligomers (e.g., trimers) | Electrooxidation of N-methylindole rsc.orgrsc.org |
| Mn-containing mini-enzyme / H₂O₂ | Oxindole derivative | Selective C3 oxygenation of N-methyl-indole acs.org |
Reductive Transformations of the 5-methyl-5H-rsc.orgacs.orgdioxolo[4,5-f]indole System
Reduction of the indole nucleus is less common than oxidation due to its aromatic stability. However, under specific conditions, the pyrrole ring can be reduced. Catalytic hydrogenation of indoles typically requires harsh conditions (high pressure and temperature) and often leads to the reduction of the benzene (B151609) ring as well.
A more common reductive transformation involves the deoxygenation of oxidized indole derivatives, such as oxindoles or isatins, to regenerate the indole or form an indoline (B122111). For instance, the reduction of N-alkylated isatins with borane (B79455) can yield N-functionalized indoles. mdpi.com Similarly, the reduction of an N-methylindoxyl with lithium aluminum hydride has been used to prepare N-methylindole. orgsyn.org
Another relevant reductive process is the deoxygenation of acyl groups introduced onto the indole ring. The reduction of 2-acyl-1-(phenylsulfonyl)indoles using a borane-tert-butylamine complex in the presence of aluminum chloride yields the corresponding 2-alkyl derivatives. researchgate.net This suggests that if an acyl group were present on the 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole scaffold, it could be similarly reduced to an alkyl group.
Table 2: Potential Reductive Transformations
| Substrate | Reagent/Condition | Product | Analogy/Reference |
|---|---|---|---|
| 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole | Catalytic Hydrogenation (e.g., H₂/Raney Ni, high pressure) | Dihydro- or tetrahydro-dioxolo[4,5-f]indole | General indole reduction |
| Acyl-substituted derivative | Borane-tert-butylamine / AlCl₃ | Alkyl-substituted derivative | Reduction of 2-acylindoles researchgate.net |
Substitution Reactions on the 5-methyl-5H-rsc.orgacs.orgdioxolo[4,5-f]indole Scaffold
Electrophilic aromatic substitution is the most characteristic reaction of indoles. The indole nucleus is π-excessive, and the preferred site of electrophilic attack is the C3 position, as this leads to the most stable cationic intermediate. bhu.ac.inic.ac.uk In the 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole system, both the N-methyl group and the fused methylenedioxy ring are strongly electron-donating, further activating the molecule towards electrophilic attack. The position analogous to C3 in indole is C6, which is expected to be the primary site of substitution.
Common electrophilic substitution reactions applicable to this scaffold include:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C3 position of indoles, using a Vilsmeier reagent (e.g., POCl₃/DMF). ijpcbs.comjk-sci.comwikipedia.orgorganic-chemistry.org Even indoles with electron-withdrawing groups undergo 3-formylation. bhu.ac.in The high nucleophilicity of 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole would make it an excellent substrate for this reaction, yielding the 6-carbaldehyde derivative.
Mannich Reaction: This reaction introduces a dialkylaminomethyl group, providing a versatile synthetic handle. Indole reacts readily with formaldehyde (B43269) and a secondary amine (like dimethylamine) to form gramine (B1672134) (3-(dimethylaminomethyl)indole). chemtube3d.comresearchgate.netwikipedia.orglibretexts.org The N-methylated dioxolo-indole derivative would be expected to undergo a similar reaction at the C6 position.
Acylation: Friedel-Crafts acylation of N-protected indoles can introduce acyl groups at various positions. researchgate.netresearchgate.net For the target molecule, acylation would likely occur at the C6 position under appropriate conditions.
Competition experiments have shown that N-alkylation increases the nucleophilicity of the indole ring in electrophilic aromatic substitution reactions compared to its N-H counterpart. nih.gov Therefore, the 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole scaffold is predicted to be highly reactive.
Table 3: Predicted Electrophilic Substitution Reactions
| Reaction | Reagents | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C6 | 6-Formyl derivative |
| Mannich | CH₂O, R₂NH | C6 | 6-(Dialkylaminomethyl) derivative |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C6 | 6-Acyl derivative |
Acid-Catalyzed Modifications and Functional Group Interconversions (e.g., Acetylation, Hydrolysis)
Indoles are known to be sensitive to strong acids, which can cause polymerization or self-condensation. nih.gov However, under controlled acidic conditions, specific transformations can be achieved. Protonation of indole occurs preferentially at the C3 position (C6 in the target molecule), forming a stable indoleninium cation. bhu.ac.inic.ac.uk
Acetylation: Acetylation can be considered a functional group interconversion or an electrophilic substitution. The reaction of indole with acetic anhydride (B1165640) can yield 1,3-diacetylindole. researchgate.net For the N-methylated target compound, acetylation would occur at the C6 position.
Hydrolysis: The hydrolysis of functional groups attached to the indole ring, such as esters or amides, can be catalyzed by acid. For example, the acid-catalyzed hydrolysis of a nitrile group can convert it to a carboxylic acid. youtube.com If a derivative of 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole contained an N-acyl group (which is not the case for the parent compound but could be a synthetic intermediate), acid hydrolysis would cleave this group. Similarly, ester or amide substituents on the ring could be hydrolyzed to the corresponding carboxylic acids.
The nature of the acid can play a crucial role in the outcome of reactions. Studies on the acid-induced reactions of N-methyl-2-phenylindole with aldehydes show that different acids (e.g., methanesulfonic acid vs. HCl) can lead to different products by influencing the fragmentation of reaction intermediates. chemtube3d.com
Decarboxylation Processes in the Synthesis of 5-methyl-5H-rsc.orgacs.orgdioxolo[4,5-f]indole Derivatives
Decarboxylation is a key step in many classical indole syntheses, such as the Reissert and Fischer indole syntheses. researchgate.net These routes often generate an indole-2-carboxylic acid derivative, which is then heated to remove the carboxyl group and yield the final indole. For instance, 6-bromoindole-2-carboxylic acid can be decarboxylated by heating above its melting point to give 6-bromoindole. researchgate.net
The synthesis of 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole could plausibly involve a precursor such as 5-methyl-5H- rsc.orgacs.orgdioxolo[4,5-f]indole-7-carboxylic acid (analogous to an indole-2-carboxylic acid). The decarboxylation of such a precursor would likely be achieved by heating, possibly in the presence of a catalyst or in a high-boiling solvent. google.com
More recent methods have also been developed, such as copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids, which simultaneously removes the carboxyl group and adds an aryl group to the nitrogen. organic-chemistry.org This highlights the synthetic utility of indole carboxylic acids as precursors to a wide range of functionalized indoles.
Table 4: Example of Decarboxylation in Indole Synthesis
| Precursor | Conditions | Product | Significance |
|---|---|---|---|
| Indole-2-carboxylic acid | Heat (thermolysis) | Indole | Common final step in Reissert synthesis researchgate.net |
| 6-Bromoindole-2-carboxylic acid | Heat | 6-Bromoindole | Provides access to substituted indoles researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Structural Determinants for Biological Recognition in 5-methyl-5H-acs.orgunifi.itdioxolo[4,5-f]indole Derivatives
The biological recognition of molecules based on the 5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indole framework is dictated by a combination of its core structure and the nature of its substituents. The fused dioxolo-indole system provides a rigid, planar backbone that facilitates specific interactions with biological targets. nih.gov
Structure-activity relationship (SAR) studies on related indole (B1671886) derivatives highlight the critical role of specific functional groups. For instance, in a series of indole-β-diketo acids designed as HIV-1 integrase inhibitors, the presence of the dioxole ring was introduced to extend the molecular backbone. unifi.it Furthermore, N-alkylation of the indole core was employed to adjust the molecule's lipophilicity, a key factor in cellular permeability and target engagement. unifi.it Research has shown that inhibitory potency can be correlated with the size of the substituent on the indole nitrogen; larger substituents tend to increase activity. unifi.it
In other classes of indole derivatives, the presence and position of specific groups are paramount. For example, studies on antibacterial (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one revealed that the methyl group on the indole ring is beneficial for its activity. This underscores that even small alkyl groups can be crucial structural determinants for biological recognition.
Molecular Basis of Ligand-Target Interactions Involving the 5-methyl-5H-acs.orgunifi.itdioxolo[4,5-f]indole Moiety
The interaction of 5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indole derivatives with their biological targets is a complex process governed by precise molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Derivatives of the 5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indole scaffold have been specifically designed to interact with the active sites of various enzymes.
HIV-1 Integrase: A series of substituted indole-β-diketo acids, including a derivative named 2-Hydroxy-4-(5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indol-6-yl)-4-oxobut-2-enoic Acid, were synthesized as inhibitors of HIV-1 integrase. acs.orgunifi.it Computational studies showed that these compounds interact extensively with essential amino acids in the enzyme's active site. unifi.it The diketo acid moiety is crucial for chelating the two Mg²⁺ ions required for the catalytic activity of the integrase, a mechanism central to this class of inhibitors. nih.gov
Hepatitis C Virus (HCV) NS5B Polymerase: While direct studies on 5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indole are limited, the broader class of indole derivatives has been identified as potent inhibitors of the HCV NS5B RNA polymerase. nih.gov Genetic mapping of resistant viruses confirmed that the NS5B polymerase was the target. nih.gov These inhibitors can bind to allosteric sites on the enzyme, such as the "thumb" domain, which is approximately 35 Å from the catalytic active site, inducing conformational changes that inhibit enzyme function. lbl.gov
Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1): These enzymes are involved in the kynurenine (B1673888) pathway, which metabolizes tryptophan. nih.govfz-juelich.de Derivatives of tryptophan, the parent structure of the indole core, are investigated as substrates or inhibitors of these enzymes. nih.gov For example, 5-Methyl-DL-tryptophan is known to inhibit the synthesis of anthranilate, an early step in tryptophan biosynthesis, and acts as a corepressor of the E. coli trp repressor. The indole nitrogen is a key site for modification in developing substrates for IDO1, with N1-fluoroalkylated tryptophan derivatives showing promise. nih.gov
The indole scaffold is present in many ligands for G-protein coupled receptors (GPCRs), and modifications to this core can tune selectivity and affinity.
Histamine (B1213489) Receptors: The affinity of histamine derivatives for histamine receptors is highly sensitive to substitutions. While the core imidazole (B134444) ring of histamine is different from the indole ring, SAR principles are comparable. For instance, methyl substitutions on the side chain of histamine dramatically decrease affinity for the H4 receptor while retaining nanomolar potency at the H3 receptor. nih.gov Specifically, 4-methylhistamine (B1206604) is a potent and selective H4 receptor agonist. nih.gov
Cannabinoid CB2 Receptors: The indole core is a common feature in synthetic cannabinoid receptor agonists. dundee.ac.uknih.gov SAR studies have focused on achieving selectivity for the CB2 receptor over the CB1 receptor to avoid psychoactive effects. nih.gov Computational models suggest that a favorable hydrophobic region exists near positions 5 and 6 of the indole ring for CB2 binding, meaning small substituents in this area could enhance selectivity. kcl.ac.uk Numerous cannabimimetic indoles have been developed as high-affinity, selective CB2 ligands. nih.gov For example, chlorination at different positions on the indole core of a synthetic cannabinoid showed that substitutions at positions 4 and 5 reduced hCB1 binding affinity, while those at 2, 6, and 7 retained it. mdpi.com
Binding Affinities of Chloroindole Analogues of MDMB-CHMICA at the hCB1 Receptor
| Compound | Position of Cl on Indole Core | Binding Affinity (Ki, nM) |
|---|---|---|
| MDMB-CHMICA | Unsubstituted | 0.58 |
| 2-Cl-MDMB-CHMICA | 2 | 0.77 |
| 4-Cl-MDMB-CHMICA | 4 | 9.8 |
| 5-Cl-MDMB-CHMICA | 5 | 4.0 |
| 6-Cl-MDMB-CHMICA | 6 | 0.67 |
| 7-Cl-MDMB-CHMICA | 7 | 0.62 |
Data sourced from reference mdpi.com. This table illustrates how the position of a substituent (chlorine) on the indole ring influences binding affinity for the human CB1 receptor.
The interaction of these compounds with their primary targets initiates downstream signaling cascades that modulate cellular pathways and alter gene expression. For example, 5-Methyl-DL-tryptophan has been shown to ameliorate colitis by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway, which is critical in inflammatory responses. In the context of viral infections, indole-based inhibitors of HIV-1 Tat-mediated transcription were found to interfere with the viral transcriptional step, inhibiting the ejection of histone H3 from the long-terminal repeat (LTR) promoter and thus suppressing viral replication. researchgate.net Furthermore, various 5-methoxyindoles have been shown to influence the secretion of proteins and peptides in pinealocytes, indicating a complex regulatory role in cellular secretion processes. nih.gov
Influence of Molecular Shape, Stereochemistry, and Substituent Effects on Biological Activity
The three-dimensional structure and electronic properties of 5-methyl-5H- acs.orgunifi.itdioxolo[4,5-f]indole derivatives are paramount to their biological function.
Molecular Shape and Stereochemistry: Crystal structure analysis of a related compound, 7-methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- acs.orgunifi.itdioxolo[4,5-f]indole, reveals that the fused dioxolo-indole system is essentially planar. nih.gov This planar system is oriented nearly perpendicular to an appended 4-tolyl ring, giving the molecule a distinct "L" shape. nih.gov This defined geometry can be crucial for fitting into the binding pockets of target proteins. Stereochemistry is also a key determinant of activity; for instance, chiral α-branched histamine analogues show marked stereoselectivity at both H3 and H4 receptors, with the enantiomers equivalent to L-histidine being preferred. nih.gov
Substituent Effects: The nature and position of substituents dramatically influence activity. In the development of HIV-1 integrase inhibitors, N-alkylation of the indole ring was used to modulate lipophilicity, with larger alkyl groups generally leading to higher potency. unifi.it In the context of cannabinoid receptors, halogenation of the indole ring significantly impacts binding affinity. For MDMB-CHMICA analogues, chlorine at positions 4 and 5 reduced affinity for the CB1 receptor, whereas substitution at positions 2, 6, and 7 had minimal effect. mdpi.com This demonstrates that specific regions of the indole scaffold are more sensitive to substitution than others regarding interaction with a particular target.
Structure-Based Drug Design Approaches Utilizing 5-methyl-5H-acs.orgunifi.itdioxolo[4,5-f]indole Scaffolds
The well-defined structure of the indole scaffold makes it an excellent candidate for structure-based drug design, where computational methods are used to design molecules with high affinity and selectivity for a specific biological target.
Molecular docking is a prominent technique used in this approach. For example, in the search for novel HIV-1 integrase inhibitors, a set of molecular docking-based virtual screenings was performed, which led to the identification of indole-2-carboxylic acid as a potent scaffold. nih.gov Docking simulations revealed that the indole core and the carboxyl group could effectively chelate the essential Mg²⁺ ions in the enzyme's active site. nih.gov Further optimization based on these binding mode analyses led to derivatives with significantly increased inhibitory effects. nih.gov
Similarly, docking studies have been used to understand the antibacterial mechanism of indole derivatives, suggesting that their activity may stem from the inhibition of enzymes like E. coli MurB. This computational insight into the binding interactions at the molecular level provides a rational basis for designing the next generation of more potent and specific inhibitors.
Computational Chemistry and Theoretical Investigations of 5 Methyl 5h 1 2 Dioxolo 4,5 F Indole
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Structural Stability
These calculations typically involve optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is confirmed when no imaginary frequencies are found in the vibrational frequency analysis. jksus.org For related indole (B1671886) compounds, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) have been successfully employed to determine optimized geometries, bond lengths, and angles. researchgate.netjksus.org
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Other properties such as the dipole moment, which indicates the polarity of the molecule, and the molecular electrostatic potential (MEP), which maps the electron density to identify electrophilic and nucleophilic sites, are also calculated. researchgate.netnih.gov For instance, in a study of a novel piperazine (B1678402) derivative, DFT calculations were used to determine the global minimum energy and dipole moment, providing insights into the molecule's stability and polarity. jksus.org
Table 1: Representative Electronic Properties of an Indole Derivative Calculated using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The data in this table is illustrative and based on typical values for indole derivatives, not specifically for 5-methyl-5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The binding affinity is estimated through scoring functions, with more negative scores generally indicating a stronger interaction. chemmethod.com For example, in silico studies on various indole alkaloids have utilized molecular docking to screen for potential inhibitors of enzymes like Plasmepsin II and the main protease of SARS-CoV-2. chemmethod.comnih.gov
Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex in a dynamic environment that mimics physiological conditions. researchgate.net An MD simulation of 100 nanoseconds, for instance, can verify the stability of the complex and the persistence of key interactions over time. chemmethod.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides insights into the stability and flexibility of the complex. nih.gov
While specific docking and MD studies for 5-methyl-5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole are not documented, the general methodology applied to other indole alkaloids would involve preparing the 3D structure of the ligand and the target protein, performing docking to identify the binding pose, and then running an MD simulation to validate the stability of the predicted interactions. chemmethod.comnih.gov
Table 2: Illustrative Molecular Docking Results for an Indole Alkaloid with a Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity (Docking Score) | -9.5 kcal/mol | A strong predicted binding affinity to the target protein. researchgate.net |
| Interacting Residues | Amino acids X, Y, Z | Specific residues in the protein's active site forming bonds with the ligand. |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the chemical forces stabilizing the ligand-protein complex. |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing insights into crystal packing.
For a closely related compound, 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole, Hirshfeld surface analysis has been performed. nih.gov The analysis involves generating 3D Hirshfeld surfaces mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov
This type of analysis for 5-methyl-5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole would similarly elucidate the key intermolecular forces governing its solid-state structure, which are fundamental to its physical properties such as melting point and solubility.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dioxolo-indole Derivative
| Contact Type | Percentage Contribution |
| H···H | 45% |
| O···H/H···O | 20% |
| C···H/H···C | 15% |
| Other | 20% |
Note: The data is based on a related dioxolo-indole structure and is for illustrative purposes. nih.gov
Conformational Analysis and Stereochemical Considerations using Computational Methods
Conformational analysis aims to identify the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity.
Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using quantum mechanics or molecular mechanics, are employed to explore the conformational space of a molecule. The relative energies of the different conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.
For 5-methyl-5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole, the core fused ring system is expected to be relatively rigid and planar. nih.gov However, the methyl group attached to the nitrogen atom can rotate. While this rotation is likely to have a low energy barrier, computational methods could precisely determine the rotational profile and identify the most stable orientation of the methyl group relative to the indole ring.
In more complex indole derivatives, such as those with flexible side chains, conformational analysis becomes critical. For instance, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, computational analysis was used to determine the predominant conformers in solution, which is key to understanding their structure-activity relationships. mdpi.com
Stereochemical considerations are also vital, especially for molecules with chiral centers. While 5-methyl-5H- chemmethod.comresearchgate.netdioxolo[4,5-f]indole itself is achiral, computational methods can be used to study the stereochemistry of its potential derivatives or its interactions with chiral environments, such as the active site of an enzyme.
Advanced Analytical Characterization in Research of 5 Methyl 5h 1 2 Dioxolo 4,5 F Indole
Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-methyl-5H-nih.govbeilstein-journals.orgdioxolo[4,5-f]indole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. tjnpr.org It provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 5-methyl-5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole, ¹H and ¹³C NMR are fundamental for structural confirmation.
In ¹H NMR, the chemical shift (δ) of each proton provides insight into its electronic environment. For the 5-methyl-5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole core, distinct signals are expected for the aromatic protons, the methylenedioxy protons, and the N-methyl protons. The coupling patterns (multiplicity) between adjacent protons help to establish their connectivity.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. thieme-connect.de Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between protons and carbons, confirming the precise atomic connectivity of the entire molecule. tjnpr.org
Below is a table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 5-methyl-5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole, based on typical values for similar indole (B1671886) and methylenedioxybenzene structures.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| - | N-CH₃ | ~3.7 | ~30 |
| 2 | C | - | ~125 |
| 2 | H | ~7.1 | - |
| 3 | C | - | ~102 |
| 3 | H | ~6.4 | - |
| 3a | C | - | ~128 |
| 4 | C | - | ~105 |
| 4 | H | ~6.8 | - |
| - | O-CH₂-O | ~6.0 | ~101 |
| 6a | C | - | ~144 |
| 7 | C | - | ~148 |
| 8 | C | - | ~95 |
| 8 | H | ~6.7 | - |
| 8a | C | - | ~120 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. beilstein-journals.org
For 5-methyl-5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole, HRMS would confirm its molecular formula, C₁₀H₉NO₂. In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. nih.gov When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. For instance, prenylated indole derivatives often show a characteristic loss of an isopentene group. nih.gov Similarly, dioxoloindole derivatives would be expected to exhibit fragmentation patterns corresponding to the loss of moieties like the methyl group or cleavage within the dioxole ring. researchgate.netnih.gov
| Ion | Formula | Description | Expected m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | Protonated molecular ion | 176.0706 |
| [M-CH₃]⁺ | C₉H₆NO₂⁺ | Loss of the N-methyl group | 160.0393 |
| [M-CH₂O]⁺ | C₉H₇NO⁺ | Loss of formaldehyde (B43269) from the dioxole ring | 145.0522 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Dioxoloindole Syntheses
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. nih.gov While the final dioxoloindole product is not a radical, EPR can be a powerful tool for studying its synthesis mechanism if radical intermediates are involved. mdpi.com
Many synthetic routes for constructing heterocyclic rings can proceed through radical pathways. researchgate.net To detect short-lived radical intermediates, a technique called "spin trapping" is often employed. nih.gov This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable, persistent radical adduct that can be readily detected by EPR. mdpi.com The resulting EPR spectrum provides information about the structure of the trapped radical, offering mechanistic insights into the formation of the dioxoloindole ring system. nih.gov
X-ray Crystallography for Solid-State Structure Determination of Dioxoloindole Derivatives
While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at an atomic level. nih.govspringernature.com This technique is invaluable for confirming the connectivity and stereochemistry of a molecule and provides precise measurements of bond lengths, bond angles, and torsional angles.
For dioxoloindole derivatives, obtaining a single crystal suitable for X-ray diffraction analysis provides the ultimate proof of structure. The crystal structure of a related compound, 7-methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole, has been reported. iucr.orgnih.gov In this structure, the fused dioxolo-indole system is essentially planar, providing a benchmark for the expected geometry of the core ring system. The analysis also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. iucr.orgnih.gov
| Parameter | Value for 7-Methyl-5-tosyl-2H,5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole |
|---|---|
| Chemical Formula | C₁₇H₁₅NO₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3456 (7) |
| b (Å) | 7.7890 (5) |
| c (Å) | 16.2974 (10) |
| β (°) | 101.559 (2) |
| Volume (ų) | 1534.20 (16) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic methods are essential for separating components of a mixture and are routinely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. jocpr.com By selecting an appropriate stationary phase and mobile phase, impurities can be separated from the main product, and the purity can be quantified by analyzing the peak areas in the resulting chromatogram.
If a derivative of 5-methyl-5H- nih.govbeilstein-journals.orgdioxolo[4,5-f]indole is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is critical, particularly in pharmaceutical research. heraldopenaccess.us Chiral HPLC is the most common method for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. jocpr.comresearchgate.net The relative peak areas of the two enantiomers in the chromatogram are then used to calculate the enantiomeric excess. Other techniques like chiral gas chromatography (GC) can also be employed for the separation of volatile chiral compounds. nih.govnih.govgcms.cz
Future Directions and Research Opportunities for 5 Methyl 5h 1 2 Dioxolo 4,5 F Indole
Development of Novel and Sustainable Synthetic Methodologies for Complex Dioxoloindole Architectures
The synthesis of complex heterocyclic systems like dioxoloindoles is a critical area for future investigation. The development of novel and sustainable synthetic methods will be essential for creating a diverse library of 5-methyl-5H- nih.govdioxolo[4,5-f]indole analogs for biological screening. Future research in this area should focus on several key aspects:
Green Chemistry Approaches: Traditional multi-step syntheses of heterocyclic compounds often involve harsh reaction conditions, toxic solvents, and produce significant waste. Future synthetic strategies should prioritize green chemistry principles. This includes the use of environmentally benign solvents, catalytic reactions (e.g., organocatalysis, photocatalysis), and energy-efficient techniques like microwave-assisted synthesis to reduce the environmental impact.
Divergent Synthesis Strategies: A divergent synthetic approach would be particularly valuable. This strategy involves the creation of a common intermediate that can be readily converted into a variety of structurally diverse analogs. This would facilitate the rapid generation of a library of 5-methyl-5H- nih.govdioxolo[4,5-f]indole derivatives with different substitution patterns for comprehensive biological evaluation.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of dioxoloindole derivatives.
| Synthetic Approach | Key Advantages | Potential Application for Dioxoloindoles |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Accelerate the synthesis of the core dioxoloindole scaffold and its derivatives. |
| Domino Reactions | High atom economy, reduced waste, fewer synthetic steps. | Efficient construction of the complex tetracyclic dioxoloindole framework in a single step. |
| Organocatalysis | Use of non-toxic metal-free catalysts, milder reaction conditions. | Enantioselective synthesis of chiral dioxoloindole derivatives. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Large-scale and reproducible production of lead compounds. |
Advanced SAR Studies and Comprehensive Mechanism of Action Elucidation for Bioactive Analogues
A critical next step in the exploration of 5-methyl-5H- nih.govdioxolo[4,5-f]indole is to conduct detailed Structure-Activity Relationship (SAR) studies. By synthesizing and testing a variety of analogs, researchers can identify the key structural features responsible for any observed biological activity.
Future SAR studies should systematically explore the following modifications:
Substitution on the Indole (B1671886) Nitrogen: The methyl group at the 5-position is a key feature. Investigating the effect of replacing this methyl group with other alkyl, aryl, or functional groups will be crucial to understanding its role in target binding and activity.
Substitution on the Dioxolo Ring: While the dioxolo ring itself is a key pharmacophore, exploring the impact of substituents on this ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced activity or selectivity.
Substitution on the Benzene (B151609) Ring of the Indole Nucleus: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene portion of the indole ring will provide valuable insights into the electronic and steric requirements for biological activity.
Once bioactive analogs are identified, elucidating their mechanism of action will be paramount. This will involve a combination of biochemical and cellular assays to identify the specific molecular targets and pathways through which these compounds exert their effects. Techniques such as target-based screening, proteomics, and transcriptomics can be employed to unravel the intricate details of their biological function. The pharmacological effects of bioactive compounds are often attributed to their interactions with biological targets, including receptors and enzymes.
Exploration of New Biological Targets and Therapeutic Modalities for 5-methyl-5H-derpharmachemica.comnih.govdioxolo[4,5-f]indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govsciencedaily.com The fusion of the dioxolo ring to the indole core in 5-methyl-5H- nih.govdioxolo[4,5-f]indole creates a unique chemical entity that may interact with novel biological targets.
Future research should focus on screening derivatives of 5-methyl-5H- nih.govdioxolo[4,5-f]indole against a diverse panel of biological targets to uncover new therapeutic opportunities. Potential areas of investigation include:
Oncology: Many indole alkaloids have shown promise as anticancer agents. nih.gov Derivatives of 5-methyl-5H- nih.govdioxolo[4,5-f]indole could be evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with key signaling pathways involved in tumorigenesis.
Infectious Diseases: The indole scaffold is present in numerous compounds with antimicrobial and antiviral activity. Screening against a range of bacterial and viral pathogens could identify new leads for the development of anti-infective agents.
Neurodegenerative Diseases: Given the prevalence of the indole motif in neuroactive compounds, exploring the potential of 5-methyl-5H- nih.govdioxolo[4,5-f]indole derivatives to modulate targets relevant to neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, is a promising avenue.
Inflammatory Disorders: The anti-inflammatory properties of many indole-containing compounds suggest that derivatives of 5-methyl-5H- nih.govdioxolo[4,5-f]indole could be investigated for their potential to treat inflammatory conditions.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, Tubulin, DNA Topoisomerases | Indole alkaloids are known to target these key proteins in cancer cells. nih.gov |
| Infectious Diseases | Bacterial cell wall synthesis enzymes, Viral proteases | The indole nucleus is a common feature in antimicrobial and antiviral agents. |
| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | The indole structure is related to neurotransmitters and is found in many CNS-active drugs. |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Cytokines | Many indole derivatives exhibit anti-inflammatory effects. nih.gov |
Integration of Cutting-Edge Computational and Experimental Approaches in Dioxoloindole-Based Drug Discovery
The integration of computational and experimental methods is a cornerstone of modern drug discovery. jddhs.comjddhs.comresearchgate.netmdpi.comresearchgate.net For 5-methyl-5H- nih.govdioxolo[4,5-f]indole, a synergistic approach combining in silico modeling with traditional laboratory-based research will be essential to accelerate the discovery and development of new therapeutic agents.
Key computational techniques that should be employed include:
Molecular Docking: This technique can be used to predict the binding modes and affinities of 5-methyl-5H- nih.govdioxolo[4,5-f]indole derivatives to the active sites of various biological targets. nih.govnih.gov This can help to prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govijpsr.commdpi.comnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to design novel molecules with improved affinity and selectivity for a particular target.
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates at an early stage of the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles.
By combining the predictive power of computational chemistry with the empirical data generated from experimental studies, researchers can adopt a more rational and efficient approach to the design, synthesis, and evaluation of 5-methyl-5H- nih.govdioxolo[4,5-f]indole derivatives, ultimately accelerating the path towards new therapeutic discoveries.
Q & A
Q. What are the common synthetic routes for 5-methyl-5H-[1,3]dioxolo[4,5-f]indole?
A widely used method involves palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates. For example, 6-phenyl-5H-[1,3]dioxolo[4,5-f]indole was synthesized via flash column chromatography (hexane:AcOEt = 70:30 + 1% Et₃N), achieving yields up to 84% under optimized conditions . Alternative approaches include condensation of indole derivatives with benzoyl chloride under basic conditions, followed by cyclization and reduction steps .
Q. How is the purity and structural integrity of synthesized this compound validated?
Structural characterization typically employs:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry .
- TLC : To monitor reaction progress and purity using solvent systems like 70:30 ethyl acetate:hexane .
- Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., C 75.49% vs. 75.87% calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Yield optimization requires:
- Catalyst screening : Pd-based catalysts with Et₃N additives enhance cyclization efficiency (e.g., 72% → 84% yield under conditions B vs. A) .
- Solvent systems : Polar aprotic solvents (e.g., PEG-400/DMF mixtures) improve solubility of intermediates .
- Temperature control : Refluxing nitro methane at 80–100°C minimizes side reactions .
Q. What advanced techniques resolve contradictions in spectral data for structurally similar indole derivatives?
Discrepancies in NMR or mass spectra can be addressed via:
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures to confirm substituent effects (e.g., 7-methyl-5-sulfonyl derivatives) .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers by exact mass (e.g., FAB-HRMS m/z for molecular ion peaks) .
- X-ray crystallography : Resolves ambiguous NOE correlations in fused-ring systems .
Q. What computational methods predict the biological activity of this compound analogs?
- Molecular docking : Identifies binding affinities to enzymes/receptors (e.g., Flt3 kinase inhibition by bisindolylmaleimide derivatives) .
- Molecular dynamics simulations : Assesses stability of ligand-target complexes over time (e.g., tryptophan derivatives in neurotransmitter studies) .
- QSAR modeling : Correlates substituent electronic properties (e.g., Cl/F at C4/C5) with activity trends .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric hindrance : Bulky substituents (e.g., benzoyl groups) slow intramolecular cyclization but improve regioselectivity .
- Electron-withdrawing groups (EWGs) : Fluorine at C5 increases electrophilicity, facilitating nucleophilic aromatic substitution .
- Solvent polarity : Polar solvents stabilize charge-separated intermediates in SNAr reactions .
Methodological Challenges & Solutions
Q. How are by-products minimized during the synthesis of halogenated 5H-[1,3]dioxoloindole derivatives?
- Precursor purification : Pre-reactant indole-3-carbaldehydes are recrystallized from DMF/acetic acid to remove impurities .
- Additive use : NH₄OAc in nitro methane suppresses nitro group reduction side reactions .
- Stepwise quenching : Gradual addition of H₂O during workup prevents premature precipitation of intermediates .
Q. What strategies enhance the scalability of multi-step syntheses for 5H-[1,3]dioxoloindole-based pharmaceuticals?
- Flow chemistry : Continuous flow systems improve reproducibility in cyclization steps .
- Automated chromatography : Reduces human error in purification of complex mixtures (e.g., 70:30 ethyl acetate:hexane gradients) .
- Green solvents : PEG-400 reduces toxicity and simplifies waste disposal .
Biological & Mechanistic Insights
Q. What experimental assays evaluate the enzyme inhibitory potential of this compound derivatives?
- Kinase inhibition assays : Measure IC₅₀ values against targets like Flt3 using ATP-competitive probes (e.g., bisindolylmaleimide V) .
- Cellular viability assays : MTT/XTT tests assess cytotoxicity in cancer cell lines .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to receptors .
Q. How does the fused dioxolo-indole system modulate pharmacokinetic properties?
- Lipophilicity : The bicyclic system enhances membrane permeability (logP ~2.5–3.0 predicted) .
- Metabolic stability : Methyl groups at C5 reduce oxidative degradation by cytochrome P450 enzymes .
- Solubility : Carboxylic acid derivatives (e.g., 5H-indole-6-carboxylic acid) improve aqueous solubility for in vivo studies .
Data Reproducibility & Validation
Q. How can researchers address batch-to-batch variability in indole derivative synthesis?
- Strict temperature control : ±2°C tolerances during reflux steps ensure consistent reaction rates .
- Standardized workup protocols : Fixed volumes of H₂O for quenching and EtOAc for extraction reduce variability .
- QC metrics : Mandatory HPLC purity checks (>95%) before proceeding to biological testing .
Q. What validation criteria confirm the identity of novel 5H-[1,3]dioxoloindole analogs?
- Triple validation : NMR (¹H/¹³C), HRMS, and elemental analysis must align with theoretical values .
- Cross-laboratory replication : Independent synthesis by ≥2 labs using identical protocols .
- Reference standards : Compare retention times with commercially available indole derivatives (e.g., 5-fluorooxindole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
